The prototypical tricyclic antidepressant. It has been used in major depression, dysthymia, bipolar depression, attention-deficit disorders, agoraphobia, and panic disorders. It has less sedative effect than some other members of this therapeutic group.
See also: Imipramine (has active moiety).
Imipramine pamoate
CAS No.: 10075-24-8
VCID: VC21338309
Molecular Formula: C61H64N4O6
Molecular Weight: 949.2 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
Imipramine pamoate is a tricyclic antidepressant (TCA) used primarily for the relief of symptoms of depression. It is available in oral capsule form and is known for its efficacy in managing endogenous depression more effectively than other depressive states . This compound is a derivative of imipramine hydrochloride, with each capsule containing imipramine pamoate equivalent to a specific amount of imipramine hydrochloride . Mechanism of ActionImipramine pamoate acts by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine. This action increases the concentration of these neurotransmitters in the synaptic cleft, which is believed to contribute to the alleviation of depressive symptoms . Additionally, with chronic use, imipramine down-regulates cerebral cortical β-adrenergic receptors and sensitizes post-synaptic serotonergic receptors, enhancing serotonergic transmission . Indications and UsageImipramine pamoate is primarily used for the relief of symptoms of depression, particularly endogenous depression. It may take one to three weeks for optimal therapeutic effects to become evident . Additionally, imipramine (in its various forms) is used for other conditions such as enuresis in children aged 6 and older, panic disorders, and postherpetic neuralgia . ContraindicationsThe use of imipramine pamoate is contraindicated in several situations:
Side EffectsCommon side effects of imipramine include increased blood pressure, dry mouth, nausea, vomiting, and breast swelling. Serious side effects may include easy bruising, tunnel vision, seizures, and jaundice . It is crucial to monitor for these side effects and report any new or worsening symptoms to a healthcare provider. Dosage FormsImipramine pamoate is available in oral capsules of 75 mg, 100 mg, 125 mg, and 150 mg. Each capsule contains imipramine pamoate equivalent to the respective amount of imipramine hydrochloride . Research FindingsImipramine pamoate, like other tricyclic antidepressants, has been studied extensively for its efficacy in treating depression. The onset of action typically occurs within 2 to 4 weeks, although it may take longer in some individuals . Its effectiveness in managing symptoms of depression is attributed to its ability to increase the availability of neurotransmitters in the brain. Comparison of Imipramine Pamoate with Other Tricyclic Antidepressants
|
||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 10075-24-8 | ||||||||||||||||
Product Name | Imipramine pamoate | ||||||||||||||||
Molecular Formula | C61H64N4O6 | ||||||||||||||||
Molecular Weight | 949.2 g/mol | ||||||||||||||||
IUPAC Name | 4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine | ||||||||||||||||
Standard InChI | InChI=1S/C23H16O6.2C19H24N2/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;2*1-20(2)14-7-15-21-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2*3-6,8-11H,7,12-15H2,1-2H3 | ||||||||||||||||
Standard InChIKey | BPQZYOJIXDMZSX-UHFFFAOYSA-N | ||||||||||||||||
SMILES | CN(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31.CN(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O | ||||||||||||||||
Canonical SMILES | CN(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31.CN(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O | ||||||||||||||||
Appearance | Solid | ||||||||||||||||
Purity | > 95% | ||||||||||||||||
Quantity | Milligrams-Grams | ||||||||||||||||
Synonyms | 4,4'-Methylenebis(3-hydroxy-2-naphthoic acid)-3-(10,11-dihydro-5H-dibenzo(b,f)azepin-5-yl)-N,N-dimethyl-1-propanamine (1:2) Imidobenzyle Imipramine Imipramine Hydrochloride Imipramine Monohydrochloride Imipramine Pamoate Imizin Janimine Melipramine Norchlorimipramine Pryleugan Tofranil |
||||||||||||||||
PubChem Compound | 24904 | ||||||||||||||||
Last Modified | Feb 18 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume